Boc-his(3-bom)-ome hcl
CAS No.: 83468-80-8
Cat. No.: VC0558412
Molecular Formula: C20H28ClN3O5
Molecular Weight: 425.91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83468-80-8 |
---|---|
Molecular Formula | C20H28ClN3O5 |
Molecular Weight | 425.91 |
IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Standard InChI | InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |
Standard InChI Key | VCAVJWDPSFJAGP-LMOVPXPDSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Introduction
Chemical Identity and Properties
Boc-his(3-bom)-ome hcl is a protected derivative of the amino acid histidine. It features multiple protective groups that prevent unwanted side reactions during peptide synthesis . The compound's key characteristics include:
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 83468-80-8 |
Molecular Formula | C₂₀H₂₈ClN₃O₅ |
Molecular Weight | 425.91 g/mol |
Physical Appearance | White to off-white crystalline powder |
Solubility | Soluble in DMSO and other polar organic solvents |
Storage Temperature | Recommended at -20°C |
Synonyms | Boc-His(3-Bom)-OMe.HCl, BOC-HIS(BOM)-OME HCL, methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate hydrochloride |
These properties are critical for researchers to understand when working with this compound in laboratory settings .
Structural Characteristics
The structure of Boc-his(3-bom)-ome hcl consists of several key components:
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A histidine amino acid core
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A tert-butoxycarbonyl (Boc) group protecting the α-amino function
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A benzyloxymethyl (Bom) group at the 3-position of the imidazole ring
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A methyl ester (OMe) protecting the carboxyl group
This specific combination of protecting groups confers unique properties that make the compound particularly valuable in peptide chemistry .
Synthesis and Production Methods
The synthesis of Boc-his(3-bom)-ome hcl typically involves multiple steps to ensure proper placement of the protective groups. Based on related compounds' synthesis methods, the process can be outlined as follows:
General Synthetic Route
The synthesis generally begins with histidine methyl ester, which undergoes N-alpha protection with a Boc group, followed by selective protection of the imidazole ring with a benzyloxymethyl (Bom) group. The reaction scheme typically involves:
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Protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O)
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Introduction of the benzyloxymethyl (Bom) group using benzyl chloromethyl ether
Regioselectivity Considerations
One of the challenges in synthesizing Boc-his(3-bom)-ome hcl is achieving regioselectivity for the Bom group on the imidazole ring. Research has shown that careful control of reaction conditions is necessary to favor protection at the 3-position over the 1-position of the imidazole ring. This selectivity is crucial for the compound's effectiveness in peptide synthesis .
From studies on similar compounds, it has been observed that when reacting Boc-His-OMe with Bum-Cl (a similar protecting group reagent), the formation of both 1- and 3-position protected derivatives occurs, with separation required through chromatographic methods. Similar challenges and solutions likely apply to Bom protection .
Applications in Peptide Synthesis
Boc-his(3-bom)-ome hcl serves as a valuable building block in peptide synthesis, particularly when histidine residues are involved.
Prevention of Racemization
The compound's primary importance lies in its ability to prevent racemization during peptide coupling reactions. Histidine is particularly prone to racemization due to the acidity of the α-hydrogen, which can be abstracted under basic conditions commonly used in peptide coupling. The Bom protection at the 3-position of the imidazole ring significantly reduces this risk, preserving the desired stereochemistry of the histidine residue.
Solid-Phase Peptide Synthesis Applications
Boc-his(3-bom)-ome hcl is particularly useful in solid-phase peptide synthesis (SPPS), where it can be efficiently coupled with other amino acids using standard peptide coupling reagents. The compound's protecting groups are strategically designed to be compatible with the orthogonal protection schemes used in modern peptide synthesis strategies.
Coupling Efficiency
Research has demonstrated that protected histidine derivatives like Boc-his(3-bom)-ome hcl can be coupled efficiently with minimal by-product formation. The protecting groups enhance solubility in organic solvents commonly used in peptide synthesis and prevent unwanted side reactions during the coupling process .
Chemical Reactivity and Deprotection
Understanding the reactivity patterns of Boc-his(3-bom)-ome hcl is essential for its effective use in synthesis.
Boc Group Deprotection
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents. This orthogonal deprotection strategy allows for sequential unveiling of reactive groups during peptide synthesis .
Bom Group Removal
The benzyloxymethyl (Bom) group on the imidazole ring is typically removed in the final deprotection steps of peptide synthesis. Removal conditions may involve treatment with strong acids (such as hydrogen fluoride or trifluoromethanesulfonic acid) or hydrogenolysis. Research on similar compounds has shown that scavengers may be necessary to prevent side reactions during deprotection .
Methyl Ester Hydrolysis
The methyl ester group (OMe) can be hydrolyzed under basic conditions to generate the free carboxylic acid, which is necessary for subsequent coupling reactions in peptide synthesis. This hydrolysis is typically performed before incorporating the histidine residue into a growing peptide chain .
Comparative Analysis with Similar Compounds
Several related histidine derivatives are used in peptide synthesis, each with specific advantages for particular applications.
Alternative Histidine Protecting Groups
Compounds similar to Boc-his(3-bom)-ome hcl include:
Compound | Key Differences | Applications |
---|---|---|
Fmoc-His(1-Trt)-OH | Uses Fmoc instead of Boc for α-protection; trityl (Trt) group at the 1-position | Common in Fmoc-based SPPS strategies |
Fmoc-His(3-Bum)-OH | Uses Fmoc instead of Boc; t-butyloxymethyl (Bum) instead of Bom | Reduced racemization in Fmoc-based peptide synthesis |
Boc-His(1-Bom)-OMe | Bom group at 1-position instead of 3-position | Different reactivity profile in peptide coupling |
These alternatives offer different orthogonal protection strategies that may be preferable depending on the specific requirements of the peptide synthesis project .
Advantages of 3-Position Protection
Protection at the 3-position of the imidazole ring, as in Boc-his(3-bom)-ome hcl, has been found to provide better resistance to racemization compared to protection at the 1-position. This makes compounds with 3-position protection particularly valuable for maintaining stereochemical integrity during peptide synthesis .
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